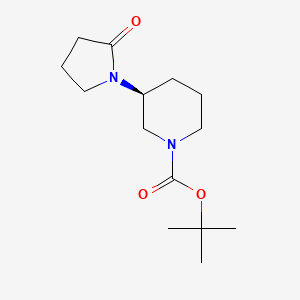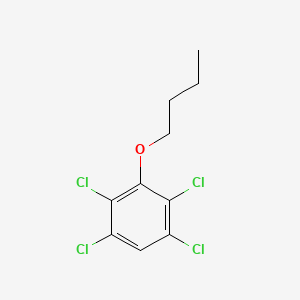
3-Butoxy-1,2,4,5-tetrachlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-1,2,4,5-tetrachlorobenzene is a chlorinated aromatic compound with the molecular formula C10H12Cl4O This compound is a derivative of 1,2,4,5-tetrachlorobenzene, where one of the hydrogen atoms is replaced by a butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butoxy-1,2,4,5-tetrachlorobenzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with butanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-1,2,4,5-tetrachlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-1,2,4,5-tetrachlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 3-butoxy-1,2,4,5-tetrachlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The butoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachlorobenzene: The parent compound without the butoxy group.
1,2,3,4-Tetrachlorobenzene: An isomer with different chlorine atom positions.
1,2,3,5-Tetrachlorobenzene: Another isomer with different chlorine atom positions.
Uniqueness
3-Butoxy-1,2,4,5-tetrachlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its parent compound and other isomers. The butoxy group increases the compound’s solubility in organic solvents and can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
5435-67-6 |
|---|---|
Molekularformel |
C10H10Cl4O |
Molekulargewicht |
288.0 g/mol |
IUPAC-Name |
3-butoxy-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C10H10Cl4O/c1-2-3-4-15-10-8(13)6(11)5-7(12)9(10)14/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IJVHFDIDNXFTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
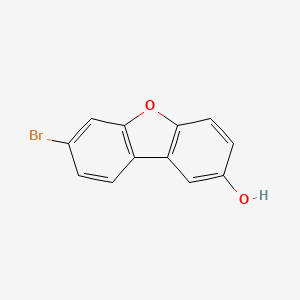
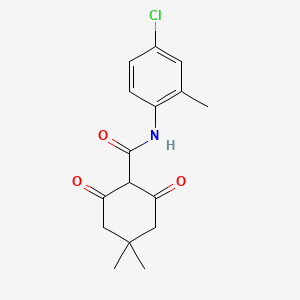


![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
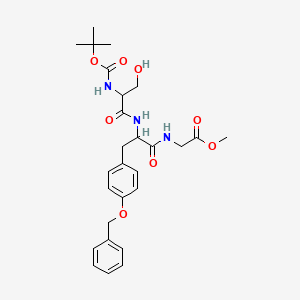
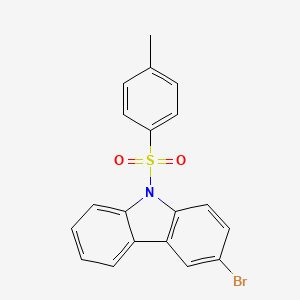
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
